molecular formula C9H12IN3S B5830212 methyl N'-[(E)-benzylideneamino]carbamimidothioate;hydroiodide

methyl N'-[(E)-benzylideneamino]carbamimidothioate;hydroiodide

Cat. No.: B5830212
M. Wt: 321.18 g/mol
InChI Key: IDKJUHJTLRINLQ-RVDQCCQOSA-N
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Description

Methyl N’-[(E)-benzylideneamino]carbamimidothioate;hydroiodide is a chemical compound with the molecular formula C9H11IN2S It is known for its unique structure, which includes a benzylideneamino group and a carbamimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N’-[(E)-benzylideneamino]carbamimidothioate;hydroiodide typically involves the reaction of benzylideneamine with methyl carbamimidothioate in the presence of hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Benzylideneamine is prepared by the condensation of benzaldehyde with ammonia or an amine.

    Step 2: Methyl carbamimidothioate is synthesized by reacting methyl isothiocyanate with an amine.

    Step 3: The final product, methyl N’-[(E)-benzylideneamino]carbamimidothioate;hydroiodide, is obtained by reacting benzylideneamine with methyl carbamimidothioate in the presence of hydroiodic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N’-[(E)-benzylideneamino]carbamimidothioate;hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The benzylideneamino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the benzylideneamino group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Methyl N’-[(E)-benzylideneamino]carbamimidothioate;hydroiodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl N’-[(E)-benzylideneamino]carbamimidothioate;hydroiodide involves its interaction with specific molecular targets. The benzylideneamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The carbamimidothioate moiety can interact with metal ions, affecting their biological functions. These interactions can disrupt cellular processes and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamimidothioate: A related compound with similar chemical properties.

    Benzylideneamine: Shares the benzylideneamino group but lacks the carbamimidothioate moiety.

    Methyl isothiocyanate: Contains the isothiocyanate group, which is structurally related to the carbamimidothioate moiety.

Uniqueness

Methyl N’-[(E)-benzylideneamino]carbamimidothioate;hydroiodide is unique due to the combination of the benzylideneamino and carbamimidothioate groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. Its ability to interact with both nucleophilic sites and metal ions makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl N'-[(E)-benzylideneamino]carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S.HI/c1-13-9(10)12-11-7-8-5-3-2-4-6-8;/h2-7H,1H3,(H2,10,12);1H/b11-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKJUHJTLRINLQ-RVDQCCQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NN=CC1=CC=CC=C1)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=N/N=C/C1=CC=CC=C1)/N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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